molecular formula C13H22BNO4 B8187646 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid

Cat. No.: B8187646
M. Wt: 267.13 g/mol
InChI Key: YSEJPLQWAMWCSR-UHFFFAOYSA-N
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Description

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid is a bicyclic organoboron compound featuring a spiro[3.5]non-6-ene core. The molecule consists of a seven-membered ring fused to a five-membered ring, with a double bond at position 6 and a boronic acid group (-B(OH)₂) at position 5. The nitrogen atom in the smaller ring is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic applications. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks in medicinal chemistry and materials science .

While the pinacol ester derivative (CAS 2351276-13-4, 2-Boc-2-azaspiro[3.5]non-6-ene-7-boronic Acid Pinacol Ester) is commercially available and widely used due to its improved hydrolytic stability, the free boronic acid form is reactive and requires careful handling .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]non-6-en-7-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO4/c1-12(2,3)19-11(16)15-8-13(9-15)6-4-10(5-7-13)14(17)18/h4,17-18H,5-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEJPLQWAMWCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)CN(C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid typically involves the formation of the spirocyclic ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the protection of the amine group using a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1.1 Pharmacological Targeting

Research indicates that boronic acids, including 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid, can act as enzyme inhibitors. They are particularly effective against serine and cysteine proteases due to their ability to form stable complexes with the active sites of these enzymes. The unique Lewis acidity of boron allows these compounds to interact favorably with nucleophiles, enhancing their inhibitory potency .

1.2 GABA Receptor Modulation

Recent studies have shown that derivatives of spiro compounds can selectively target gamma-aminobutyric acid receptors (GABAARs). For instance, certain modifications of spiro compounds have demonstrated significant binding affinities and pharmacological activities, such as muscle relaxation and reduction of airway hyperresponsiveness in vivo models . The potential for this compound to modify GABAAR activity positions it as a candidate for developing new therapeutic agents for respiratory conditions.

Synthetic Applications

2.1 Organic Synthesis

The structural characteristics of this compound make it a valuable intermediate in organic synthesis. Its boronic acid functionality enables it to participate in various coupling reactions, including Suzuki and Sonogashira reactions, which are pivotal in constructing complex organic molecules .

2.2 Development of Boron-containing Therapeutics

The ability to incorporate boron into drug candidates has led to the development of boron-containing therapeutics, which leverage the unique properties of boron for enhanced biological activity and selectivity. The synthesis of boron-functionalized non-steroidal anti-inflammatory drug derivatives (bora-NSAIDs) via alkene boracarboxylation exemplifies this application, showcasing how this compound can contribute to creating new drug classes with improved efficacy and reduced side effects .

Case Studies

Study Application Findings
Study on GABAAR ModulationInvestigated the binding affinity of spiro compoundsFound that specific modifications increased affinity for GABAARs, leading to muscle relaxation effects in animal models
Synthesis of Bora-NSAIDsDeveloped new anti-inflammatory drugs using boronic acidsDemonstrated that incorporating boron significantly improved the pharmacological profile compared to traditional NSAIDs

Mechanism of Action

The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in the design of enzyme inhibitors .

Comparison with Similar Compounds

2-Boc-2-Aza-spiro[3.3]heptane-6-methanol (CAS 1363381-93-4)

Structural Differences :

  • Core Ring System: Spiro[3.3]heptane (five-membered + five-membered rings) instead of spiro[3.5]non-6-ene.
  • Functional Groups: Methanol (-CH₂OH) substituent at position 6 instead of boronic acid at position 6.
  • Molecular Formula: C₁₁H₂₁NO₃ (vs. C₁₃H₂₂BNO₄ for the boronic acid).

Implications :

  • The methanol group enables hydroxyl-based reactivity (e.g., oxidation, esterification), contrasting with the boronic acid’s cross-coupling utility. This compound is more suited for applications in chiral alcohol synthesis or as a building block in heterocyclic chemistry .

7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7)

Structural Differences :

  • Core Ring System: Spiro[3.5]nonane (identical to the target compound) but lacks the double bond.
  • Functional Groups : Hydroxyl (-OH) group at position 2 and a hydrochloride salt on the nitrogen.
  • Molecular Formula: C₈H₁₆ClNO (vs. C₁₃H₂₂BNO₄).

Implications :

  • The hydrochloride salt increases water solubility, making it suitable for pharmaceutical applications (e.g., as a ligand or bioactive intermediate). However, the absence of a boronic acid limits its use in metal-catalyzed reactions .

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic Acid Pinacol Ester (CAS 2351276-13-4)

Structural Differences :

  • Functional Group : Boronic acid is esterified with pinacol (a diol), forming a stable cyclic ester.
  • Molecular Formula: C₁₉H₃₂BNO₄ (vs. C₁₃H₂₂BNO₄ for the free boronic acid).

Implications :

  • The pinacol ester enhances stability against hydrolysis and oxidation, making it preferable for storage and handling.
  • Deprotection (via mild acidic conditions) is required to regenerate the active boronic acid for cross-coupling reactions. This adds a synthetic step but ensures controlled reactivity .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Functional Group Applications
This compound Not Available C₁₃H₂₂BNO₄ ~287.14 Spiro[3.5]non-6-ene Boronic Acid Suzuki coupling, drug intermediates
This compound Pinacol Ester 2351276-13-4 C₁₉H₃₂BNO₄ 349.27 Spiro[3.5]non-6-ene Boronic Pinacol Ester Stable intermediate for synthesis
2-Boc-2-Aza-spiro[3.3]heptane-6-methanol 1363381-93-4 C₁₁H₂₁NO₃ ~215.29 Spiro[3.3]heptane Methanol Chiral synthesis, heterocycles
7-Azaspiro[3.5]nonan-2-ol Hydrochloride 587869-08-7 C₈H₁₆ClNO 193.67 Spiro[3.5]nonane Hydroxyl, HCl Salt Pharmaceuticals, bioactive molecules

Biological Activity

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is a boronic acid derivative characterized by its unique spirocyclic structure. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H32BNO4C_{19}H_{32}BNO_{4} with a molecular weight of approximately 349.28 g/mol. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, enhancing its interactions with biological targets .

The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to engage in specific interactions with biomolecules. Boronic acids can form stable complexes with diols and other nucleophiles, making them valuable in targeting enzymes and receptors involved in various biological processes .

Anticancer Activity

Research has indicated that boron-containing compounds exhibit promising anticancer properties. For instance, the boronic acid pharmacophore is known to inhibit proteasomal activity, a mechanism exploited by drugs like bortezomib. Studies have shown that derivatives similar to this compound can enhance the efficacy of existing treatments against resistant cancer cell lines .

Table 1: Comparative Anticancer Activity of Boronic Acid Derivatives

Compound NameTarget EnzymeIC50 (nM)Notes
BortezomibProteasome19.4Standard treatment
Compound A (related structure)Proteasome1.1More potent than bortezomib
2-Boc-2-Aza-spiro[3.5]non-6-eneUnknownTBDUnder investigation

Glycan Binding

The compound's ability to bind glycan structures through its boronic acid moiety suggests potential applications in targeting pathogens that rely on glycoproteins for infection. This characteristic could be particularly useful in developing therapies against antibiotic-resistant bacteria by exploiting the reversible binding nature of boronic acids .

Case Studies

  • Proteasome Inhibition :
    A study investigating the effects of various boron-containing compounds found that certain derivatives exhibited significant proteasome inhibition, leading to apoptosis in cancer cells. The specific activity and selectivity of these compounds are crucial for therapeutic applications in oncology.
  • Glycan Targeting :
    Another research focused on the interaction between boronic acids and glycoproteins demonstrated that modifications to the boron moiety could enhance binding affinity, potentially leading to new treatments for infections caused by glycan-dependent pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid, and how are they addressed methodologically?

  • Synthesis Challenges:

  • Purification : Boronic acids often bind irreversibly to silica gel during column chromatography, complicating isolation. Alternative methods like recrystallization or derivatization (e.g., pinacol ester formation) can mitigate this .
  • Boroxin Formation : Elevated temperatures during synthesis or storage may lead to boroxin (cyclotrimeric) byproducts. Strict temperature control and inert atmosphere protocols are recommended .
    • Methodological Solutions: Use non-silica-based purification (e.g., size-exclusion chromatography) and monitor reactions via TLC or LC-MS to track boronic acid stability.

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure and boronic acid functionality?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign spirocyclic carbons and protons through coupling patterns and DEPT experiments. The Boc group’s tert-butyl signals (~1.4 ppm in ¹H NMR) and carbonyl (170-180 ppm in ¹³C NMR) are diagnostic .
  • ¹¹B NMR : Confirms boronic acid presence via a peak near 30 ppm .
    • X-ray Crystallography : Resolves spirocyclic geometry and boron coordination, as demonstrated for analogous spiro compounds .

Advanced Research Questions

Q. How do steric and electronic effects from the spirocyclic framework influence the reactivity of the boronic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Steric Hindrance : The spirocyclic structure restricts access to the boron center, potentially slowing transmetallation. Optimize reaction conditions (e.g., elevated temperature, Pd catalysts with bulky ligands) to enhance efficiency .
  • Electronic Effects : Electron-withdrawing Boc groups may reduce boron’s electrophilicity. Computational studies (DFT) can model electronic environments to predict reactivity .
  • Experimental Design: Compare coupling yields with/without spirocyclic constraints using model substrates.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

  • Variable Analysis : Systematically test solvent polarity (e.g., THF vs. DMF), base strength (K2CO3 vs. Cs2CO3), and catalyst loading. Use Design of Experiments (DoE) to identify critical factors .
  • Data Contradiction Analysis : Cross-reference reaction conditions from conflicting studies. For example, moisture-sensitive boronic acids may degrade in protic solvents, skewing efficiency comparisons .

Q. What strategies are recommended for stabilizing the boronic acid moiety during long-term storage?

  • Derivatization : Convert to pinacol esters or trifluoroborate salts, which are less prone to oxidation or humidity-induced degradation .
  • Storage Protocols : Store under inert gas (Ar/N2) at –20°C in anhydrous solvents (e.g., THF) with molecular sieves .

Methodological Best Practices

Q. How can researchers validate the absence of boroxin impurities in synthesized batches?

  • Analytical Techniques :

  • HPLC-MS : Monitor for m/z signals corresponding to trimeric boroxins (~3× molecular weight of the boronic acid).
  • FT-IR : Detect B-O-B stretching vibrations (~700 cm⁻¹) indicative of boroxin formation .

Q. What computational tools are suitable for predicting the reactivity of this spirocyclic boronic acid in novel reactions?

  • Molecular Modeling : Use Gaussian or ORCA for DFT calculations to map transition states and activation energies.
  • Docking Studies : Simulate interactions with catalytic Pd centers to predict regioselectivity in cross-couplings .

Safety and Handling

Q. What safety protocols are essential for handling this compound in academic laboratories?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
  • Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent boroxin formation .

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